N,N'-[(diphenylmethylene)di-4,1-phenylene]di(1-naphthamide)
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Overview
Description
N,N'-[(diphenylmethylene)di-4,1-phenylene]di(1-naphthamide), commonly known as DPN, is a synthetic compound that has been widely used in scientific research for its unique properties. DPN belongs to the class of synthetic organic compounds known as naphthamides, which are characterized by their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Mechanism of Action
DPN exerts its biological effects by binding to ERβ and activating downstream signaling pathways. It has been found to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. DPN has also been shown to modulate the activity of other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
DPN has been found to have diverse biochemical and physiological effects. It has been shown to regulate the expression of genes involved in cell cycle progression, cell survival, and DNA repair. DPN has also been found to modulate the activity of enzymes involved in lipid metabolism and glucose homeostasis. In addition, DPN has been shown to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
DPN has several advantages for lab experiments. It is a potent and selective agonist of ERβ, which allows for the investigation of the specific role of this receptor in various biological processes. DPN is also stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, DPN has some limitations, including its low solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for research on DPN. One area of research is the investigation of the role of ERβ in the development and progression of various diseases, including breast cancer, osteoporosis, and cardiovascular diseases. Another area of research is the development of new analogs of DPN with improved pharmacological properties. Finally, the use of DPN in combination with other drugs or therapies for the treatment of various diseases is an area of research that holds promise.
Synthesis Methods
DPN can be synthesized by reacting 2-naphthylamine with benzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then purified by recrystallization to obtain pure DPN. This synthesis method has been widely used in various research studies and has been found to be efficient and reliable.
Scientific Research Applications
DPN has been extensively used in scientific research for its unique properties. It has been found to be a potent agonist of estrogen receptor β (ERβ), which is a member of the nuclear receptor superfamily that regulates gene expression. DPN has been used to investigate the role of ERβ in various physiological and pathological processes, including breast cancer, osteoporosis, and cardiovascular diseases.
properties
IUPAC Name |
N-[4-[[4-(naphthalene-1-carbonylamino)phenyl]-diphenylmethyl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H34N2O2/c50-45(43-23-11-15-33-13-7-9-21-41(33)43)48-39-29-25-37(26-30-39)47(35-17-3-1-4-18-35,36-19-5-2-6-20-36)38-27-31-40(32-28-38)49-46(51)44-24-12-16-34-14-8-10-22-42(34)44/h1-32H,(H,48,50)(H,49,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOIEXOMNHVADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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